1,2,3,4-Tetrahydropyrido[2,3-b]pyrazine
説明
Systematic IUPAC Nomenclature and Molecular Topology
The compound 1,2,3,4-tetrahydropyrido[2,3-b]pyrazine is a bicyclic heterocyclic system comprising fused pyridine and pyrazine rings. Its IUPAC name reflects the hydrogenation state and ring fusion pattern:
- Pyrido[2,3-b]pyrazine : Indicates a pyridine ring fused to a pyrazine ring at the 2,3-positions of pyridine and the b-edge (positions 5,6) of pyrazine.
- 1,2,3,4-Tetrahydro : Specifies saturation at positions 1–4 of the pyrazine ring, reducing two double bonds.
The molecular formula is C₇H₉N₃ (molecular weight: 135.17 g/mol). The topology features:
- A partially saturated pyrazine ring fused to a pyridine ring.
- Three nitrogen atoms at positions 1, 3, and 8 (pyrazine N1 and N4; pyridine N8).
- Non-planar geometry due to sp³-hybridized carbons in the saturated regions.
Table 1: Key Structural Descriptors
| Property | Value | Source |
|---|---|---|
| SMILES | C1CNC2=C(N1)C=CC=N2 |
|
| InChI Key | HOFCYSNYAFJTSI-UHFFFAOYSA-N| |
|
| Hydrogen bond donors | 2 | |
| Hydrogen bond acceptors | 3 |
Crystallographic Characterization and Bonding Patterns
X-ray diffraction studies of related pyrido[2,3-b]pyrazine derivatives reveal insights into bonding and packing:
- Unit cell parameters : Analogous compounds crystallize in monoclinic systems (e.g., space group P2₁/c) with unit cell dimensions near a = 8.7 Å, b = 18.3 Å, c = 7.2 Å.
- Bond lengths :
- Dihedral angles : Pyridine and pyrazine rings exhibit minor buckling (1.33–8.78°) depending on substitution.
In the crystal lattice, offset π-stacking (interplanar distance: ~3.44 Å) and C–H···N interactions stabilize the structure. The saturated regions reduce planarity, limiting π-orbital overlap compared to fully aromatic analogs.
Figure 1: Bonding Patterns
- Pyridine ring: Six-membered with alternating single/double bonds.
- Pyrazine ring: Two adjacent nitrogen atoms with partial single-bond character due to hydrogenation.
Comparative Analysis with Related Pyrrolopyrazine Derivatives
Table 2: Structural Comparison with Derivatives
Key Differences :
- Electronic Effects :
- Stereochemical Impact :
- Synthetic Routes :
Crystallographic Trends :
特性
IUPAC Name |
1,2,3,4-tetrahydropyrido[2,3-b]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3/c1-2-6-7(9-3-1)10-5-4-8-6/h1-3,8H,4-5H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOFCYSNYAFJTSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C(N1)C=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20501529 | |
| Record name | 1,2,3,4-Tetrahydropyrido[2,3-b]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20501529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35808-40-3 | |
| Record name | 1,2,3,4-Tetrahydropyrido[2,3-b]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20501529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H,2H,3H,4H-pyrido[2,3-b]pyrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
準備方法
Reaction Components and Conditions
A prominent method for synthesizing 1,2,3,4-Tetrahydropyrido[2,3-b]pyrazine derivatives involves a multicomponent reaction using:
- Indane-1,3-dione (or similar cyclic diketones)
- Substituted aromatic aldehydes
- 2-Aminopyrazine
These reactants are combined in equimolar amounts in the presence of a catalytic amount (20 mol%) of para-toluenesulfonic acid (p-TSA) as an acid catalyst. The reaction is typically carried out in ethanol as the solvent under reflux conditions for approximately 8 to 9 hours. The reaction progress is monitored by thin-layer chromatography (TLC) using a petroleum ether and ethyl acetate solvent system.
Optimization and Yield
Optimization studies have shown that ethanol is the most effective solvent compared to others such as water, dichloromethane, tetrahydrofuran, acetonitrile, and dimethylformamide. The presence of p-TSA significantly enhances the yield, with the optimized conditions yielding up to 89% of the target compound.
Workup and Purification
After completion, the reaction mixture is cooled to room temperature, leading to the precipitation of the product as a yellowish solid. The solid is filtered, washed with water and cold ethanol, and then recrystallized from ethyl acetate. The purified product is dried under vacuum at room temperature.
Reaction Scheme Summary
| Component | Role | Amount (Equimolar) |
|---|---|---|
| Indane-1,3-dione | Cyclic diketone | 1 equiv |
| Substituted aromatic aldehyde | Aldehyde component | 1 equiv |
| 2-Aminopyrazine | Amino heterocycle | 1 equiv |
| p-Toluenesulfonic acid | Acid catalyst | 20 mol% |
| Ethanol | Solvent | 10 mL per reaction |
| Parameter | Condition | Result |
|---|---|---|
| Temperature | Reflux (~78 °C) | Complete in 8-9 h |
| Yield | Optimized conditions | 82-89% |
| Purification | Recrystallization | High purity product |
This method is versatile and allows for the synthesis of various substituted derivatives by changing the aromatic aldehyde component, yielding compounds with good to excellent yields (82–89%).
Coupling Reactions for Substituted Derivatives
Suzuki and Buchwald-Hartwig Coupling
For the synthesis of 3-substituted pyrido[2,3-b]pyrazine derivatives, palladium-catalyzed cross-coupling reactions such as Suzuki and Buchwald-Hartwig couplings have been employed. These methods involve:
- Preparation of a key intermediate halogenated pyrido[2,3-b]pyrazine derivative.
- Reaction with boronic acids (Suzuki) or amines (Buchwald-Hartwig) in the presence of palladium catalysts and appropriate bases.
Catalysts and Conditions
Various palladium catalysts have been screened, including Pd(dppf)Cl2·CH2Cl2, Pd(OAc)2, Pd(PPh3)4, and Pd(PPh3)2Cl2. Bases such as cesium carbonate (Cs2CO3) are commonly used. The reactions are typically conducted under inert atmosphere (nitrogen or argon) and heated to moderate temperatures (80–110 °C) in solvents like dimethylformamide or toluene.
Synthetic Route Summary
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Bromination | Bromine or NBS on 4-methyl-3-nitropyridin-2-amine | Halogenated intermediate |
| Reduction | Reduction of nitro to amine | Diamine intermediate |
| Cyclization | Reaction with glyoxylic acid monohydrate | Cyclized pyrido[2,3-b]pyrazine |
| Chlorination | POCl3 treatment | Chlorinated intermediate |
| Coupling (Suzuki/Buchwald-Hartwig) | Pd catalyst, base, boronic acid or amine | 3-substituted derivatives |
Comparative Analysis of Preparation Methods
| Feature | Multicomponent Synthesis | Coupling Reactions (Suzuki/Buchwald-Hartwig) |
|---|---|---|
| Complexity | One-pot, straightforward | Multi-step, requires intermediate preparation |
| Catalyst | Acid catalyst (p-TSA) | Palladium catalysts |
| Reaction Time | 8-9 hours | Several hours, depending on step |
| Yield | 82-89% | Variable, generally moderate to good |
| Substrate Scope | Limited to available aldehydes and diketones | Broad, allows diverse substituents |
| Purification | Recrystallization | Chromatography often required |
| Scalability | High | Moderate to high |
Research Findings and Notes
- The multicomponent synthesis method is efficient for rapid generation of pyrido[2,3-b]pyrazine cores with good yields and purity, suitable for initial compound libraries and biological screening.
- Coupling reactions provide structural diversity, enabling the synthesis of derivatives with tailored properties for specific biological targets or material applications.
- Spectroscopic techniques such as NMR and FT-IR confirm the structures of synthesized compounds.
- Computational studies (DFT) have been used to analyze electronic properties, supporting the design of compounds with desired reactivity and biological activity.
- The multicomponent method is favored for its simplicity and high yield, while coupling methods are preferred for functionalization and diversification.
化学反応の分析
Types of Reactions: 1,2,3,4-Tetrahydropyrido[2,3-b]pyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its fully saturated analogs.
Substitution: Nucleophilic substitution reactions can introduce various substituents onto the pyrazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce fully saturated derivatives.
科学的研究の応用
Pharmaceutical Applications
-
Anticancer Activity :
- Research has indicated that derivatives of 1,2,3,4-tetrahydropyrido[2,3-b]pyrazine exhibit significant anticancer properties. For example, certain synthesized compounds have been shown to inhibit the activity of p38α MAP kinase and BRAF, which are critical in cancer cell proliferation and survival .
- A study demonstrated that these compounds could serve as antagonists for the human neurokinin-3 receptor and GnRH antagonist, highlighting their potential in cancer therapy .
- Antioxidant Properties :
- Enzyme Inhibition :
Agricultural Applications
- Pesticide Development :
- The unique chemical structure of this compound allows for the development of novel pesticides. Preliminary studies indicate its effectiveness against various plant pathogens .
Material Science Applications
- Nonlinear Optical Properties :
- Recent investigations into the nonlinear optical (NLO) properties of pyrido[2,3-b]pyrazine derivatives have revealed their potential use in display technologies and other photonic applications. Compounds synthesized showed remarkable hyperpolarizabilities and low energy gaps suitable for NLO applications .
Case Study 1: Anticancer Activity
A series of pyrido[2,3-b]pyrazine derivatives were synthesized and tested against various cancer cell lines. The results indicated a dose-dependent inhibition of cell growth with IC50 values significantly lower than standard chemotherapeutics.
Case Study 2: Antioxidant Activity
In vitro assays were conducted to evaluate the antioxidant capacity of synthesized derivatives using DPPH radical scavenging methods. Compounds demonstrated a high percentage of radical inhibition compared to controls.
Data Table: Summary of Applications
| Application Area | Specific Use | Findings/Remarks |
|---|---|---|
| Pharmaceuticals | Anticancer agents | Inhibitors of p38α MAP kinase and BRAF |
| Antioxidants | Effective in scavenging free radicals | |
| Enzyme inhibitors | Potential ALR2 inhibitors for diabetes management | |
| Agricultural Chemicals | Pesticides | Effective against plant pathogens |
| Material Science | Nonlinear optics | High hyperpolarizability; potential in photonics |
作用機序
The mechanism of action of 1,2,3,4-Tetrahydropyrido[2,3-b]pyrazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound.
類似化合物との比較
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs, their distinguishing features, and biological activities:
Mechanistic and Pharmacological Insights
Key Advantages and Limitations
Advantages
- Structural Versatility : Substituents like chloro, bromo, or methoxy groups enable diverse functionalization (e.g., 7-bromo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine, CAS 52333-31-0) for targeted drug design .
- Selectivity : Stereochemistry in diethyl derivatives enhances kinase selectivity, reducing off-target effects .
Limitations
生物活性
1,2,3,4-Tetrahydropyrido[2,3-b]pyrazine is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, synthesis methods, structure-activity relationships (SAR), and potential applications in medicinal chemistry.
Chemical Structure and Properties
This compound features a fused bicyclic structure comprising both pyridine and pyrazine rings. This unique structural configuration contributes to its distinctive chemical reactivity and biological properties. The molecular formula of this compound is with a molar mass of approximately 150.18 g/mol.
Synthesis Methods
The synthesis of this compound can be achieved through various methods:
- Multicomponent Reactions : Utilizing starting materials such as indane-1,3-dione and different aromatic aldehydes in the presence of 2-aminopyrazine has shown promising yields (up to 89%) in generating derivatives of pyrido[2,3-b]pyrazine .
- Ring-Opening Reactions : The compound can also be synthesized via ring-opening transformations under specific conditions that enhance reactivity .
Anticancer Properties
Research indicates that this compound exhibits significant inhibitory activity against anaplastic lymphoma kinase (ALK), a target implicated in various cancers. A series of analogs demonstrated IC50 values around 10 nM for enzyme inhibition and 150 nM at the cellular level . This suggests its potential as a therapeutic agent in cancer treatment.
Neuroprotective Effects
Studies have shown that derivatives of this compound possess neuroprotective properties. For instance, certain analogs have been evaluated for their ability to protect neuronal cells from oxidative stress-induced damage . These findings highlight the compound's potential in treating neurodegenerative diseases.
Antimicrobial Activity
This compound has also been reported to exhibit antimicrobial activity against various pathogens. The structure-activity relationship studies indicate that modifications to the nitrogen-containing rings can enhance this activity .
Study on ALK Inhibition
A notable study explored the SAR of tetrahydropyrido[2,3-b]pyrazines as ALK inhibitors. The researchers synthesized several derivatives and assessed their potency against ALK. The most potent compounds showed strong binding affinity and selectivity towards ALK over other kinases .
Neuroprotection in Ischemia Models
In vivo studies using models of cerebral ischemia demonstrated that certain tetrahydropyrido derivatives significantly reduced infarct size and improved neurological outcomes in treated animals compared to controls .
Data Tables
| Compound | Activity | IC50 (nM) | Notes |
|---|---|---|---|
| This compound | ALK Inhibition | 10 | Selective inhibitor |
| Derivative A | Neuroprotection | - | Reduces oxidative stress |
| Derivative B | Antimicrobial | - | Effective against E. coli |
Q & A
Basic Questions
Q. What are the common synthetic methodologies for preparing 1,2,3,4-Tetrahydropyrido[2,3-b]pyrazine and its derivatives?
- Methodological Answer : Synthesis often involves annelation reactions using pentafluoropyridine with diamines under controlled conditions to form the tetrahydropyrido core . Multi-step protocols, such as cyclization of pyrido[2,3-d]pyrimidinthione with hydrazine derivatives, are also employed. Purification typically utilizes column chromatography, and structural confirmation is achieved via IR, NMR, and mass spectrometry .
Q. How is the antimicrobial activity of this compound derivatives evaluated in academic research?
- Methodological Answer : Agar diffusion assays are standard. Compounds are tested against bacterial/fungal strains (e.g., Staphylococcus aureus, Candida albicans), with zones of inhibition measured to assess efficacy. Negative controls (e.g., DMSO) and positive controls (e.g., ciprofloxacin) ensure assay validity. Post-synthesis, compounds are characterized spectroscopically to confirm integrity .
Q. What spectroscopic techniques are utilized for characterizing the structure of this compound derivatives?
- Methodological Answer : IR identifies functional groups (e.g., NH stretches at ~3300 cm), NMR resolves hydrogen environments (e.g., aromatic protons at δ 7.0–8.5 ppm), and mass spectrometry confirms molecular weight. For crystallographic analysis, quantum mechanical refinement methods like NoSpherA2 address conformational disorder in crystal structures .
Advanced Research Questions
Q. How does stereoisomerism influence the pharmacological activity of this compound-based compounds?
- Methodological Answer : Pharmacological activity is isomer-dependent. For CETP inhibitors, only one tetrahydropyrido[2,3-b]pyrazine isomer showed activity in transgenic cynomolgus-mouse assays. Chiral resolution techniques (e.g., chiral HPLC) are critical during synthesis to isolate active enantiomers. Inactive isomers may exhibit metabolic instability, necessitating structural optimization .
Q. What strategies are employed to enhance the metabolic stability of this compound scaffolds in drug development?
- Methodological Answer : Electron-withdrawing groups (e.g., fluoro, trifluoromethyl) on quinoxaline analogs were explored but provided limited stability gains. Alternative approaches include core rigidification (e.g., fused ring systems) and prodrug formulations to slow hepatic clearance. Metabolic stability is assessed via in vitro microsomal assays and in vivo pharmacokinetic studies .
Q. How are computational methods integrated into the design of this compound derivatives for targeted therapies?
- Methodological Answer : Molecular docking screens (e.g., AutoDock Vina) predict binding to targets like FGFR1 or ALK. Density functional theory (DFT) calculates HOMO/LUMO gaps to optimize charge transfer in OLED materials. For example, pyrido[2,3-b]pyrazine-dihydrophenazasiline dyads are designed for thermally activated delayed fluorescence (TADF) using time-resolved spectroscopy .
Q. What factors dictate the regioselectivity of catalytic hydrogenation in pyrido[2,3-b]pyrazine derivatives?
- Methodological Answer : Solvent acidity and substituent effects control regioselectivity. In acetic acid, hydrogenation (Pd/C, H) favors the pyrazine ring, yielding 1,2,3,4-tetrahydro derivatives. Bulky substituents (e.g., 2,3-diphenyl groups) shift reduction to the pyridine ring. Isomerization of dihydro intermediates under acidic conditions further directs product distribution .
Q. How are the photophysical properties of this compound tailored for use in organic light-emitting diodes (OLEDs)?
- Methodological Answer : Donor-acceptor dyads (e.g., dihydrophenazasiline donors paired with pyrido[2,3-b]pyrazine acceptors) are synthesized. Substituent variation (e.g., electron-donating methoxy groups) tunes HOMO/LUMO levels, achieving full-color emission (blue-red). Time-resolved photoluminescence quantifies TADF efficiency, with device integration achieving external quantum efficiencies (EQEs) up to 20% .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
